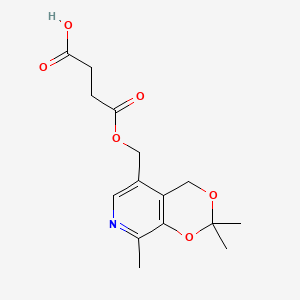

((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxinopyridine core with a succinate ester group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate typically involves multi-step organic reactions. The process begins with the formation of the dioxinopyridine core, followed by the introduction of the succinate ester group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its potential pharmacological applications. Its structure suggests possible interactions with biological targets that could lead to therapeutic benefits. For instance, derivatives of pyridine compounds are often explored for their roles as enzyme inhibitors or modulators of biochemical pathways.

Analytical Chemistry

One notable application is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC) . The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Case Study 1: Separation Techniques

A study demonstrated the successful application of ((2,2,8-trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate in HPLC for analyzing pharmaceutical compounds. The research highlighted its effectiveness in separating complex mixtures and isolating specific components for further analysis. The results indicated that the method could achieve high resolution and sensitivity, which are critical in drug development .

Another investigation focused on the biological activity of this compound and its derivatives. The study aimed to evaluate their inhibitory effects on specific enzymes involved in metabolic pathways. Results showed that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation .

Mechanism of Action

The mechanism of action of ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

- ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate

- ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen fumarate

- ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen maleate

Comparison: Compared to similar compounds, this compound is unique due to its specific succinate ester group. This group may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate is a synthetic compound with potential applications in various fields including pharmaceuticals and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula: C15H19NO6

- Molecular Weight: 309.315 g/mol

- CAS Number: 94108-52-8

- LogP: 1.85

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic uses.

Antimicrobial Activity

Research has shown that compounds similar to hydrogen succinate derivatives exhibit significant antimicrobial properties. For instance, studies have utilized disk diffusion assays to evaluate the efficacy of crude extracts containing such compounds against various pathogens including E. coli and S. aureus. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .

Cytotoxicity and Cell Proliferation

Cytotoxicity assays have been conducted to assess the impact of this compound on different cell lines. Preliminary findings indicate that at specific concentrations, the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is a promising feature for its development as an anticancer agent.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary data suggest that it may interact with cellular signaling pathways involved in apoptosis and proliferation. For instance:

- Apoptosis Induction: The compound may activate caspase pathways leading to programmed cell death in malignant cells.

- Inhibition of Proliferation: It has been suggested that the compound could inhibit key cell cycle regulators, thus preventing tumor growth.

Case Studies

-

Case Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial efficacy of this compound.

- Methodology: Disk diffusion method against E. coli and S. aureus.

- Findings: The compound exhibited significant inhibition zones compared to control groups.

-

Case Study on Cytotoxic Effects:

- Objective: To assess cytotoxic effects on human cancer cell lines.

- Methodology: MTT assay was used to determine cell viability post-treatment.

- Findings: The compound showed a dose-dependent reduction in cell viability in cancer cells while sparing normal fibroblasts.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Methodology | Results |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Disk diffusion assay | Significant inhibition observed |

| Cytotoxicity | Human cancer cell lines | MTT assay | Dose-dependent reduction in viability |

| Apoptosis Induction | Cancer cells | Flow cytometry | Increased apoptotic cells detected |

Q & A

Q. Basic: What synthetic methodologies are reported for the preparation of ((2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridin-5-yl)methyl) hydrogen succinate, and how can reaction yields be optimized?

Answer:

The compound is synthesized via a two-step process:

Core intermediate preparation : Start with (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol. React with propargyl bromide (2 eq.) in THF under argon, using NaH (1.5 eq.) as a base at reflux for 4 hours. Purify via silica column chromatography (20:80 hexane-DCM) to yield 75% of the propargyl ether intermediate .

Succinate esterification : React the intermediate with succinic anhydride in a solvent like DMF or pyridine, catalyzed by DMAP. Monitor by TLC and purify via recrystallization or gradient elution.

Optimization tips :

- Use inert atmospheres to prevent oxidation.

- Adjust stoichiometry of succinic anhydride (1.2–1.5 eq.) to minimize unreacted starting material.

Q. Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile-water mobile phase) to assess purity and stability .

- NMR : ¹H/¹³C NMR to confirm regioselectivity and detect impurities (e.g., δ 2.34 ppm for methyl groups in pyridine derivatives) .

- X-ray diffraction : For crystal structure validation, particularly to resolve stereochemical ambiguities (e.g., space group P-1 for related succinates) .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesis batches?

Answer:

- Isotopic labeling : Use deuterated solvents to eliminate solvent peak interference.

- 2D NMR (COSY, HSQC) : Map coupling constants and carbon-proton correlations to confirm connectivity .

- Comparative crystallography : Cross-validate with single-crystal X-ray data to rule out polymorphic variations .

- Control experiments : Synthesize derivatives (e.g., propargyl vs. acetyl intermediates) to isolate spectral discrepancies .

Q. Advanced: What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and thermal (40–80°C) stress. Monitor degradation via HPLC-MS to identify breakdown products .

- Kinetic modeling : Calculate half-life (t½) under simulated gastric/intestinal fluids using Arrhenius plots.

- Crystal structure analysis : Assess hygroscopicity and polymorph stability via X-ray powder diffraction (e.g., ribociclib succinate’s layer-stacked structure) .

Q. Advanced: How can in silico methods predict the compound’s biological activity, such as γ-ketoaldehyde scavenging?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Compare binding affinities with known dicarbonyl scavengers like pyridoxamine .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR modeling : Corrogate electronic parameters (HOMO-LUMO, logP) with scavenging efficacy using datasets from analogs .

Q. Advanced: What methods are suitable for determining enantiomeric purity and absolute configuration of chiral centers?

Answer:

- X-ray crystallography : Apply Rogers’s η parameter or Flack’s x parameter to distinguish enantiomers in near-centrosymmetric structures .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-IPA mobile phases to separate enantiomers.

- CD spectroscopy : Correlate Cotton effects with configuration (e.g., pyridoxine derivatives show specific CD bands at 290–320 nm) .

Q. Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Scaffold diversification : Synthesize analogs with modified ester groups (e.g., replacing succinate with maleate) to assess solubility/bioactivity .

- Biological assays : Test scavenging activity against γ-ketoaldehydes (e.g., isoketals) via LC-MS quantification of adducts .

- Pharmacokinetic profiling : Use LC-MS/MS to measure oral bioavailability and metabolic clearance in rodent models .

Q. Advanced: What computational tools can predict metabolic pathways and potential toxicity?

Answer:

- ADMET predictors : Use SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism, BBB permeability, and Ames test outcomes.

- Metabolite identification : Employ GLORYx or BioTransformer to simulate Phase I/II metabolism (e.g., ester hydrolysis to succinic acid) .

Properties

CAS No. |

94108-52-8 |

|---|---|

Molecular Formula |

C15H19NO6 |

Molecular Weight |

309.31 g/mol |

IUPAC Name |

4-oxo-4-[(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methoxy]butanoic acid |

InChI |

InChI=1S/C15H19NO6/c1-9-14-11(8-21-15(2,3)22-14)10(6-16-9)7-20-13(19)5-4-12(17)18/h6H,4-5,7-8H2,1-3H3,(H,17,18) |

InChI Key |

QXAWEIDCMROCDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C2=C1OC(OC2)(C)C)COC(=O)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.